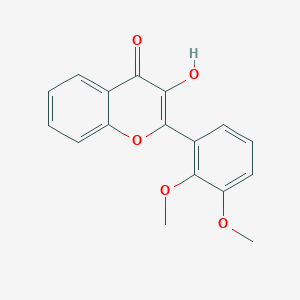

2',3'-Dimethoxy-3-hydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

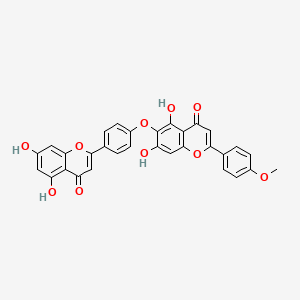

2’,3’-Dimethoxy-3-hydroxyflavone is a synthetic flavonol . It has a molecular formula of C15H10O5 and a molecular weight of 270.24 . It is also known as 3’‘,4’'-Dihydroxyflavonol .

Synthesis Analysis

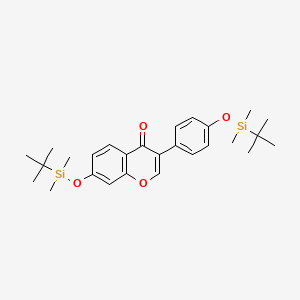

A novel one-pot synthesis of flavones has been reported . This synthesis involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Molecular Structure Analysis

The molecular structure of 2’,3’-Dimethoxy-3-hydroxyflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle.

Chemical Reactions Analysis

3-Hydroxyflavone, a related compound, has been involved in studies of photochemically-induced dioxygenase-type CO-release reactivity, phase-transfer protection and deprotection of hydroxychromones, and O-methylation with di-Me carbonate .

Physical And Chemical Properties Analysis

2’,3’-Dimethoxy-3-hydroxyflavone has a melting point of 301-303 °C and a predicted boiling point of 508.9±50.0 °C . It has a predicted density of 1.579±0.06 g/cm3 . It is soluble in DMSO at concentrations greater than 15mg/mL . It is a powder in form and its color ranges from faint yellow to dark yellow .

Applications De Recherche Scientifique

Divergent Synthesis of Flavones and Flavanones

“2’,3’-Dimethoxy-3-hydroxyflavone” is used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .

Biological Activities

Flavones and flavanones, which include “2’,3’-Dimethoxy-3-hydroxyflavone”, exhibit various biological activities . These include anti-inflammatory, anti-cancer, neuroprotective, and estrogen-related functions .

Microbial Transformation

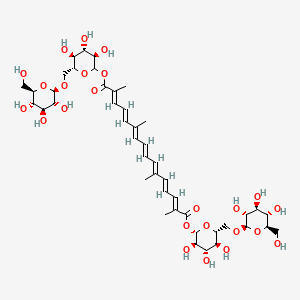

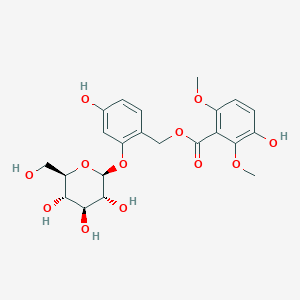

“2’,3’-Dimethoxy-3-hydroxyflavone” can be used as a substrate by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions to obtain rare and highly active biofunctional derivatives .

Biosynthesis

“2’,3’-Dimethoxy-3-hydroxyflavone” is involved in the biosynthesis pathways of flavonoids and isoflavonoids, which are considered as the most distinctive natural product pathway in plants .

Mécanisme D'action

Target of Action

2’,3’-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavone that has been shown to have strong radiation-protective effects in humans . It primarily targets DNA and prevents single-stranded DNA breaks . It also inhibits the initiation of apoptosis in human cells .

Mode of Action

DMF interacts with its targets by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . This interaction results in the preservation of nitric oxide (NO) activity in the presence of elevated reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the nitric oxide (NO) pathway . By reducing Nox2-dependent superoxide production and preventing eNOS uncoupling, DMF improves NO activity in diabetes . This leads to improved endothelial function .

Pharmacokinetics

It is known that dmf is soluble in dmso at concentrations greater than 15mg/ml , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of DMF’s action include the prevention of single-stranded DNA breaks and the inhibition of apoptosis in human cells . In addition, DMF reduces vascular contraction through Ca²⁺ desensitization in permeabilized third-order branches of rat mesenteric arteries .

Action Environment

The action of DMF can be influenced by environmental factors. For example, the role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which DMF is known to undergo . This suggests that the efficacy and stability of DMF could be affected by the hydrophobicity of its environment.

Safety and Hazards

Orientations Futures

Flavones and related compounds like 2’,3’-Dimethoxy-3-hydroxyflavone have been recognized for their antimicrobial properties and have been recently derivatized or structurally modulated by chemical synthetic methods to obtain new effective antimicrobial flavonoidic derivatives with improved biological properties . These compounds could represent hit compounds for the design of new, more potent inhibitors of STE20/GCK-IV kinase family members, including HGK, TNIK, and MINK1 kinases .

Propriétés

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.